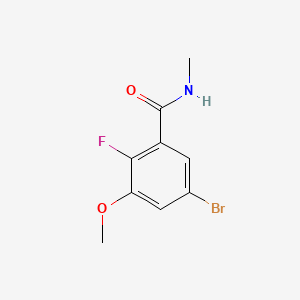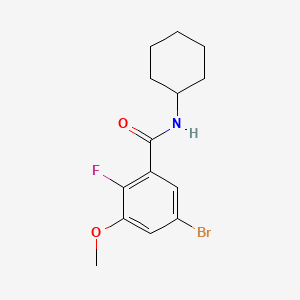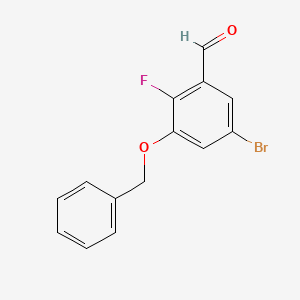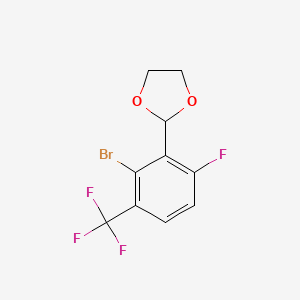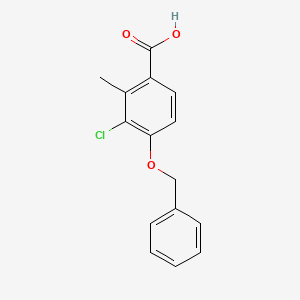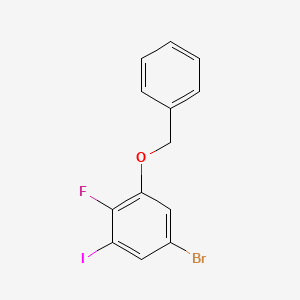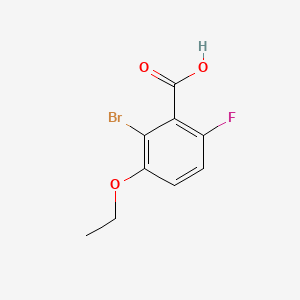
(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with a complex structure. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes bromine, chlorine, and fluorine atoms attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a phenyl group that has bromine, chlorine, and fluorine atoms . The InChI code for a similar compound, 3-Bromo-6-chloro-2-fluorophenol, is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H .科学研究应用
(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone has been studied extensively in the scientific community for its potential therapeutic and medicinal applications. It has been investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to reduce the formation of amyloid-beta plaques in animal models. In addition, it has been studied as an anticonvulsant, and has been found to be effective in reducing seizure activity in animal models. It has also been investigated as a potential anti-inflammatory agent, and has been found to reduce inflammation in animal models.
作用机制
The exact mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it is thought to act by binding to certain receptors, such as the NMDA receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce the formation of amyloid-beta plaques in animal models, which could potentially be beneficial in the treatment of Alzheimer’s disease. In addition, it has been found to reduce inflammation in animal models, suggesting that it could be used as an anti-inflammatory agent. It has also been found to reduce seizure activity in animal models, suggesting that it could be used as an anticonvulsant.
实验室实验的优点和局限性
The use of (3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in anhydrous conditions. In addition, it has a wide range of potential therapeutic and medicinal applications, making it a useful compound for research. However, it is important to note that this compound is a novel compound, and its safety and efficacy in humans has not yet been fully established. Therefore, caution should be exercised when using it in laboratory experiments.
未来方向
The potential for future research directions with (3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone is promising. Further research could be conducted to better understand its mechanism of action, and to determine its safety and efficacy in humans. In addition, further research could be conducted to explore its potential as an anti-inflammatory agent, anticonvulsant, and Alzheimer’s disease treatment. Finally, further research could be conducted to explore its potential for use in other therapeutic and medicinal applications.
合成方法
(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone is synthesized by a process known as the “Grignard reaction”, which involves the reaction of an organomagnesium compound (such as methylmagnesium bromide) with an aldehyde or ketone. The reaction produces a substituted phenylpyrrolidinone, which is then isolated and purified. The reaction is typically carried out in anhydrous conditions, and the product is isolated by column chromatography.
属性
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClFNO/c12-7-3-4-8(13)9(10(7)14)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVCCZBNZWAOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

